2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
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Overview
Description
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
Related compounds such as 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol and 2,2-dimethyl-2,3-dihydrobenzofuran are known to interact with various biological targets
Mode of Action
It’s known that carbamate esters, which are chemically similar to this compound, are more reactive than amides . They can form polymers such as polyurethane resins .
Biochemical Pathways
Related compounds have been studied for their effects on various biochemical pathways
Result of Action
Related compounds have been studied for their various biological effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized by cyclization of appropriate precursors such as 2-hydroxybenzaldehyde derivatives with suitable reagents.
Introduction of the Acetamide Group: The acetamide group is introduced through a reaction with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the acetamide group to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Functionalized benzofuran derivatives with various substituents.
Scientific Research Applications
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Comparison with Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: A precursor in the synthesis of 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide.
2,2-Dimethyl-2,3-dihydrobenzofuran: Another benzofuran derivative with similar structural features.
Uniqueness: this compound is unique due to the presence of both the benzofuran core and the acetamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2)6-8-4-3-5-9(11(8)16-12)15-7-10(13)14/h3-5H,6-7H2,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCDNSJOBCISSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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